4-Iodo-2,5-dimethoxybenzaldehyde
Overview
Description
4-Iodo-2,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C₉H₉IO₃ and a molecular weight of 292.07 g/mol . It is a derivative of benzaldehyde, characterized by the presence of iodine and two methoxy groups on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
4-Iodo-2,5-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the iodination of 2,5-dimethoxybenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as sodium iodate or potassium iodate in the presence of an acid catalyst . The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Acetic acid or other suitable solvents
Reaction Time: Several hours to complete the iodination
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
4-Iodo-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation Products: 4-Iodo-2,5-dimethoxybenzoic acid.
Reduction Products: 4-Iodo-2,5-dimethoxybenzyl alcohol.
Scientific Research Applications
4-Iodo-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in biochemical studies.
Medicine: The compound is involved in the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-2,5-dimethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Iodine Atom: Can participate in halogen bonding interactions, influencing molecular recognition processes.
Methoxy Groups: Can affect the compound’s solubility and reactivity, impacting its overall biological activity.
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-Chloro-2,5-dimethoxybenzaldehyde:
Uniqueness:
4-Iodo-2,5-dimethoxybenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications .
Properties
IUPAC Name |
4-iodo-2,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBIKUKMBJWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468112 | |
Record name | 4-IODO-2,5-DIMETHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90064-47-4 | |
Record name | 4-IODO-2,5-DIMETHOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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